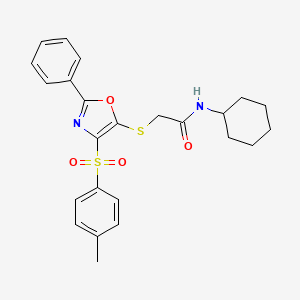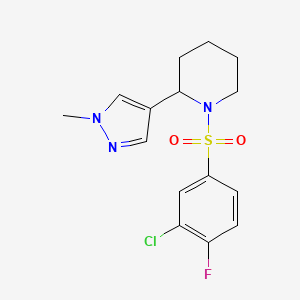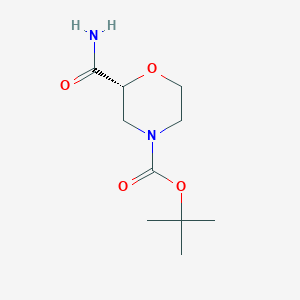
N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for various laboratory experiments.
Mechanism Of Action
The mechanism of action of this compound is not fully understood, which can limit its potential applications in scientific research.
Advantages And Limitations For Lab Experiments
N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has various advantages and limitations for lab experiments, including:
Advantages:
1. Potent Anticancer Properties: This compound has been shown to have potent anticancer properties, which make it an attractive candidate for cancer research.
2. Versatile Applications: N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to have versatile applications in various scientific research fields, including cancer research, neurological disorders, and antimicrobial research.
Limitations:
1. Limited Availability: N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is not widely available, which can limit its use in scientific research.
2. Limited Understanding of
Future Directions
N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has various future directions for scientific research, including:
1. Development of Novel Anticancer Agents: This compound can be used as a lead compound for the development of novel anticancer agents.
2. Neuroprotection: N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can be further studied for its potential applications in the treatment of neurological disorders.
3. Antimicrobial Research: This compound can be further studied for its potential applications in the development of novel antimicrobial agents.
In conclusion, N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a chemical compound that has various potential applications in scientific research. This compound has been extensively studied for its unique structure, properties, and potential applications in various scientific research fields, including cancer research, neurological disorders, and antimicrobial research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide involves the reaction between 2-phenyl-4-tosyloxazole-5-thiol and N-cyclohexyl-2-chloroacetamide in the presence of a base. This reaction leads to the formation of the desired product, which can be purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been used in various scientific research applications, including:
1. Cancer Research: This compound has been studied for its potential anticancer properties. Studies have shown that N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: This compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can protect neurons from oxidative stress and prevent neurodegeneration.
3. Antimicrobial Properties: N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has also been studied for its potential antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains.
properties
IUPAC Name |
N-cyclohexyl-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-12-14-20(15-13-17)32(28,29)23-24(30-22(26-23)18-8-4-2-5-9-18)31-16-21(27)25-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRFYOAJNAIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)
![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)
![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)

![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2963717.png)


